molecular formula C39H72N2O5S B10854682 [(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate

[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate

Cat. No.: B10854682
M. Wt: 681.1 g/mol
InChI Key: RGAIHNZNCGOCLA-ZDSKVHJSSA-N
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Description

ATX-002 is an ionizable cationic lipid primarily used for RNA drug delivery. It is designed to optimize physicochemical parameters, resulting in good in vivo activity. The compound has a molecular weight of 681.06 and a molecular formula of C39H72N2O5S .

Preparation Methods

Synthetic Routes and Reaction Conditions

ATX-002 is synthesized through a series of chemical reactions involving the construction of lipids from a structure-activity relationship (SAR) study. The synthetic route involves the use of dimethylaminoethyl groups and octanoate chains, which are then combined with non-2-en-1-yl groups .

Industrial Production Methods

Industrial production of ATX-002 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in quantities ranging from milligrams to multi-kilograms, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

ATX-002 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include modified lipids with altered physicochemical properties, which can be used for different applications in drug delivery .

Scientific Research Applications

ATX-002 has a wide range of scientific research applications, including:

Mechanism of Action

ATX-002 exerts its effects by forming lipid nanoparticles that encapsulate RNA molecules. These nanoparticles facilitate the delivery of RNA into cells by enhancing cellular uptake and protecting the RNA from degradation. The ionizable cationic nature of ATX-002 allows it to interact with the negatively charged cell membrane, promoting endosomal escape and efficient RNA delivery .

Properties

Molecular Formula

C39H72N2O5S

Molecular Weight

681.1 g/mol

IUPAC Name

[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate

InChI

InChI=1S/C39H72N2O5S/c1-5-7-9-11-13-21-27-34-45-37(42)29-23-17-15-19-25-31-41(39(44)47-36-33-40(3)4)32-26-20-16-18-24-30-38(43)46-35-28-22-14-12-10-8-6-2/h21-22,27-28H,5-20,23-26,29-36H2,1-4H3/b27-21-,28-22-

InChI Key

RGAIHNZNCGOCLA-ZDSKVHJSSA-N

Isomeric SMILES

CCCCCC/C=C\COC(=O)CCCCCCCN(C(=O)SCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCC)C(=O)SCCN(C)C

Origin of Product

United States

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